Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoate |
InChI |
InChI=1S/C12H15NO2/c1-8(12(14)15-2)10-6-5-9-4-3-7-13-11(9)10/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
BAMOEFKABVWNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2=C1N=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate typically involves the cyclocondensation reaction between cyclopentanone derivatives and propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Reduction reactions typically involve hydrogenation using palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Sodium alkoxide solutions (e.g., sodium ethoxide) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of Methyl 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoate and analogous derivatives:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The methyl propanoate group in the target compound introduces a longer alkyl chain compared to the acetate ester in , likely increasing lipophilicity (logP).
- Molecular Weight : Derivatives with aromatic substituents (e.g., phenyl, thiophenyl in ) exhibit higher molecular weights, influencing solubility and crystallinity.
Target Compound:
No direct synthesis data are provided, but commercial sourcing via CymitQuimica is noted .
Analogous Compounds:
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate : Likely synthesized via esterification of the parent alcohol.
- Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate : Derived from nitration and esterification steps, as suggested by its nitro and ethyl acetate groups.
- Multi-substituted Derivatives : Synthesized via condensation reactions between cyclopentanone precursors and substituted amines or thiophene derivatives, followed by cyclization.
Spectroscopic Characterization
While the target compound’s spectral data are unavailable, analogous compounds provide insights:
- IR and NMR : Cyclopenta[b]pyridine derivatives in show characteristic carbonyl (IR: ~1700 cm⁻¹) and aromatic proton signals (1H-NMR: δ 6.5–8.5 ppm). The acetate ester in would exhibit methyl proton signals near δ 2.1 ppm.
- Quantitative NMR Techniques : Evidence highlights challenges in quantifying pyruvate derivatives via 1H-NMR due to solvent exchangeability, suggesting similar complexities for ester-containing analogs.
Biological Activity
Methyl 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in pharmacology.
1. Chemical Structure and Properties
This compound is derived from the cyclopentapyridine framework, which is known for its diverse biological activities. The compound's structure can be represented as follows:
Key Structural Features:
- Cyclopenta[b]pyridine Core: This bicyclic structure contributes to the compound's unique reactivity and biological properties.
- Ester Functional Group: The presence of the propanoate moiety enhances solubility and bioavailability.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. For instance, the cyclization of appropriate precursors followed by esterification with methyl propanoate can yield the target compound efficiently.
3.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the cyclopentapyridine family. For example, derivatives have shown significant inhibitory effects against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 μM |
| 3g | Escherichia coli | 0.21 μM |
| 3f | Candida albicans | 0.83 μM |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies with other active compounds in the series .
3.2 Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines (e.g., HaCat and BALB/c 3T3) indicate that certain derivatives exhibit low toxicity while maintaining antimicrobial efficacy. For instance, compound 3g displayed a favorable profile with an IC50 value indicating good safety margins for potential therapeutic applications .
4. Case Studies
Case Study 1: Antimicrobial Screening
A recent study screened several derivatives of cyclopentapyridine against clinical strains of bacteria and fungi. The results demonstrated that compounds with structural similarities to this compound displayed promising antimicrobial activity, particularly against Gram-negative bacteria .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to key bacterial enzymes such as DNA gyrase and MurD. These studies suggest that the compound could effectively inhibit these targets, contributing to its antimicrobial potential .
5. Conclusion
This compound represents a promising candidate for further research in antimicrobial drug development. Its unique structural features and demonstrated biological activities warrant additional studies to fully elucidate its pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
